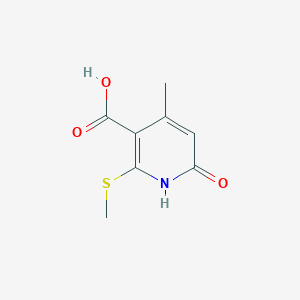![molecular formula C10H16N2 B12436942 [1-(2,4-Dimethylphenyl)ethyl]hydrazine CAS No. 1016712-46-1](/img/structure/B12436942.png)
[1-(2,4-Dimethylphenyl)ethyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-Dimethylphenyl)ethyl]hydrazine: is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 2,4-dimethylphenyl group via an ethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)ethyl]hydrazine typically involves the reaction of 2,4-dimethylphenylacetaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethylphenylacetaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
[1-(2,4-Dimethylphenyl)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of substituted hydrazines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, [1-(2,4-Dimethylphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
作用机制
The mechanism of action of [1-(2,4-Dimethylphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may inhibit enzymes, disrupt cellular processes, or induce oxidative stress, depending on its specific mode of action.
相似化合物的比较
Similar Compounds
2,4-Dimethylphenylhydrazine: A closely related compound with similar chemical properties.
Phenylhydrazine: Another hydrazine derivative with a phenyl group.
Ethylhydrazine: A simpler hydrazine derivative with an ethyl group.
Uniqueness
[1-(2,4-Dimethylphenyl)ethyl]hydrazine is unique due to the presence of both the 2,4-dimethylphenyl group and the ethyl linkage, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other hydrazine derivatives.
属性
CAS 编号 |
1016712-46-1 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-7-4-5-10(8(2)6-7)9(3)12-11/h4-6,9,12H,11H2,1-3H3 |
InChI 键 |
XJYLNXLJAYDBJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


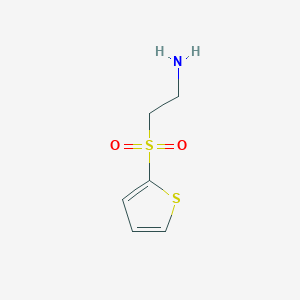
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)


![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)
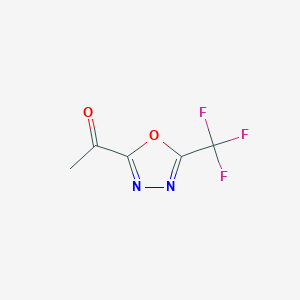

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
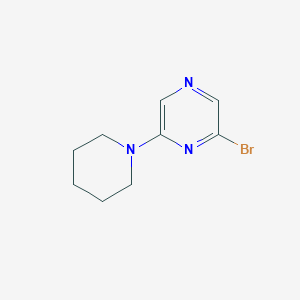
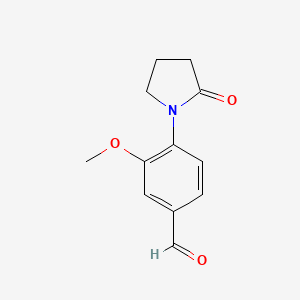
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
